molecular formula C16H12N4O2 B2752375 Benzyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 866039-28-3

Benzyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2752375
CAS No.: 866039-28-3
M. Wt: 292.298
InChI Key: CIESFRATDVFUFM-UHFFFAOYSA-N
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Description

Benzyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and significant applications in medicinal chemistry. The structure of this compound includes a fused pyrazole and pyrimidine ring system, which contributes to its unique chemical properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the formation of the pyrimidine ring through cyclization reactions. Key reagents often include hydrazines, β-ketoesters, and various nitriles. The reaction conditions usually require controlled temperatures and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for yield and purity. The use of automated systems for reagent addition and temperature control ensures consistency and efficiency in production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological activities and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

Mechanism of Action

The mechanism by which Benzyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects is primarily through the inhibition of specific enzymes and molecular targets. The compound interacts with the active sites of enzymes, blocking their activity and thereby disrupting the biochemical pathways they regulate. This inhibition can lead to the suppression of cell proliferation in cancer cells or the reduction of inflammation in biological tissues .

Comparison with Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: The parent compound, which shares the core structure but lacks the specific substituents found in Benzyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate.

    3-Cyano-7-methylpyrazolo[1,5-a]pyrimidine: Similar structure but without the benzyl ester group.

    Benzyl pyrazolo[1,5-a]pyrimidine-6-carboxylate: Lacks the cyano and methyl groups.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group enhances its ability to participate in nucleophilic addition reactions, while the benzyl ester group increases its lipophilicity, potentially improving its bioavailability .

Properties

IUPAC Name

benzyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2/c1-11-14(9-18-15-13(7-17)8-19-20(11)15)16(21)22-10-12-5-3-2-4-6-12/h2-6,8-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIESFRATDVFUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=C(C=NN12)C#N)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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